An In-depth Technical Guide to Potassium Ethyltrifluoroborate: Synthesis and Characterization
An In-depth Technical Guide to Potassium Ethyltrifluoroborate: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Potassium ethyltrifluoroborate has emerged as a significant reagent in modern organic synthesis, offering a stable and versatile source of the ethyl group for various cross-coupling reactions. Its increasing application in the synthesis of complex organic molecules, particularly within the pharmaceutical industry, underscores the need for a comprehensive understanding of its preparation and characterization. This technical guide provides a detailed overview of the synthesis of potassium ethyltrifluoroborate, its physicochemical properties, and the analytical techniques employed for its characterization.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties and characterization data for potassium ethyltrifluoroborate is presented below. This information is crucial for its handling, storage, and identification.
| Property | Value | Reference |
| Molecular Formula | C₂H₅BF₃K | [1][] |
| Molecular Weight | 135.97 g/mol | [3] |
| CAS Number | 44248-07-9 | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 80-84 °C | [1][] |
| ≥260 °C | [4] | |
| Solubility | Soluble in polar solvents like methanol, acetone, and water | [5] |
| Stability | Air and moisture stable | [6][7] |
| ¹H NMR | Consistent with structure | [4] |
| Infrared Spectrum | Conforms to structure | [4] |
Note: Discrepancies in melting point values may arise from different measurement conditions or purity levels.
Synthesis of Potassium Ethyltrifluoroborate
The synthesis of potassium ethyltrifluoroborate, like other potassium organotrifluoroborates, is most commonly achieved through the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[6][7] This method is generally high-yielding and results in a stable, crystalline product.
Experimental Protocol: Synthesis from Ethylboronic Acid
This protocol outlines the synthesis of potassium ethyltrifluoroborate from ethylboronic acid.
Materials:
-
Ethylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetonitrile
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a round-bottomed flask equipped with a magnetic stir bar, dissolve ethylboronic acid (1.0 equivalent) in methanol.
-
Preparation of KHF₂ Solution: In a separate beaker, prepare a solution of potassium hydrogen fluoride (3.0 equivalents) in water.
-
Reaction: Cool the solution of ethylboronic acid to 0-5 °C using an ice bath. Slowly add the aqueous solution of KHF₂ to the stirred ethylboronic acid solution. The addition may result in the formation of a thick white slurry.[6]
-
Reaction Completion: Allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure complete formation of the trifluoroborate salt.
-
Isolation of the Product:
-
Remove the solvent from the reaction mixture using a rotary evaporator.
-
Add acetonitrile to the solid residue and heat the mixture to reflux for a period (e.g., 60-90 minutes) to dissolve the product and leave behind inorganic salts.[6]
-
Allow the mixture to cool to room temperature, which may cause the product to crystallize.
-
Filter the solid product using a Büchner funnel and wash the crystals with cold acetonitrile.
-
-
Drying: Dry the isolated potassium ethyltrifluoroborate under vacuum to remove any residual solvent.
Synthesis Workflow Diagram
Caption: Synthetic workflow for potassium ethyltrifluoroborate.
Characterization Techniques
Thorough characterization is essential to confirm the identity and purity of the synthesized potassium ethyltrifluoroborate. The following techniques are commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the ethyl group's protons. The spectrum is expected to show a triplet and a quartet, characteristic of an ethyl group, with integration values corresponding to the number of protons.
-
¹³C NMR: Used to identify the carbon atoms of the ethyl group.
-
¹⁹F NMR: A key technique for characterizing trifluoroborate salts, showing a characteristic signal for the three equivalent fluorine atoms.
-
¹¹B NMR: Provides information about the boron atom's environment.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of characteristic B-F and C-B bonds in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For potassium ethyltrifluoroborate, the mass spectrum would show peaks corresponding to the ethyltrifluoroborate anion and potentially clusters with the potassium cation.
-
X-ray Crystallography: Single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule in the solid state, confirming bond lengths and angles.
Applications in Organic Synthesis and Drug Development
Potassium ethyltrifluoroborate is a valuable reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce an ethyl group onto an aromatic or vinylic substrate.[1][] This reaction is a cornerstone of modern synthetic chemistry and is widely used in the pharmaceutical industry for the construction of complex drug molecules.[1][7] The stability and ease of handling of potassium trifluoroborate salts make them advantageous alternatives to more sensitive organometallic reagents.[7]
Applications Overview Diagram
Caption: Key applications of potassium ethyltrifluoroborate.
References
- 1. lookchem.com [lookchem.com]
- 3. Potassium ethyltrifluoroboranuide | C2H5BF3K | CID 23668491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
